sodium;sulfinomethanolate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;sulfinomethanolate;dihydrate, also known as Tetrasialoganglioside GQ1b, is a complex glycosphingolipid that belongs to the ganglioside family. Gangliosides are sialic acid-containing glycosphingolipids found predominantly in the nervous system. Tetrasialoganglioside GQ1b is known for its role in cellular recognition, signal transduction, and modulation of cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasialoganglioside GQ1b involves multiple steps, including the glycosylation of sphingosine with various sugar donors. The reaction conditions typically require the use of catalysts such as silver triflate or boron trifluoride etherate to facilitate the glycosylation process. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of Tetrasialoganglioside GQ1b involves large-scale glycosylation reactions followed by extensive purification processes. The use of bioreactors and automated chromatographic systems ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetrasialoganglioside GQ1b undergoes various chemical reactions, including:
Oxidation: The oxidation of the hydroxyl groups in the sugar moieties can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at the glycosidic linkages, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and periodic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Scientific Research Applications
Tetrasialoganglioside GQ1b has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of glycosphingolipids.
Biology: It plays a crucial role in cell-cell communication, neuronal development, and immune response modulation.
Medicine: Tetrasialoganglioside GQ1b is investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: It is used in the development of diagnostic tools and as a component in various biotechnological applications.
Mechanism of Action
Tetrasialoganglioside GQ1b exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It binds to cell surface receptors, such as integrins and growth factor receptors, modulating their activity.
Pathways Involved: It influences signal transduction pathways, including the MAPK and PI3K-Akt pathways, which are involved in cell growth, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
Tetrasialoganglioside GT1b: Another ganglioside with similar structure but different sialic acid composition.
Disialoganglioside GD1a: A ganglioside with two sialic acid residues, involved in similar biological processes.
Uniqueness
Tetrasialoganglioside GQ1b is unique due to its specific sialic acid composition and the distinct biological roles it plays in the nervous system. Its ability to modulate various cellular processes makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
sodium;sulfinomethanolate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O3S.Na.2H2O/c2-1-5(3)4;;;/h1H2,(H,3,4);;2*1H2/q-1;+1;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWVWUHJLZEHOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([O-])S(=O)O.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([O-])S(=O)O.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.